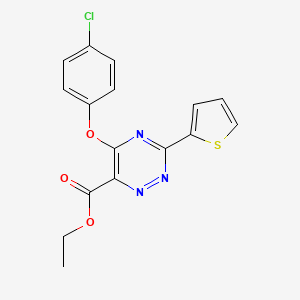![molecular formula C9H11F3O2S B2663639 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione CAS No. 128402-12-0](/img/structure/B2663639.png)
5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione is a chemical compound with the molecular formula C₉H₁₁F₃O₂S. It is a β-diketone, characterized by the presence of two carbonyl groups (C=O) on a cyclohexane ring. The compound also features a trifluoromethylsulfanyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with two carbonyl groups at the 1 and 3 positions. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group is introduced via nucleophilic substitution reactions. Common reagents include trifluoromethylthiolating agents such as trifluoromethylsulfenyl chloride (CF₃SCl) or trifluoromethylsulfenyl bromide (CF₃SBr).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Product Isolation and Purification: Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.
Substitution: The trifluoromethylsulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Alkanes: From reduction reactions.
Various Derivatives: From substitution reactions.
Scientific Research Applications
5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel β-diketones and related compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins. The β-diketone moiety can chelate metal ions, potentially inhibiting metalloenzymes and disrupting metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.
2-[(Trifluoromethyl)sulfanyl]-1,3-cyclohexanedione: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
5,5-Dimethyl-2-[(methylthio)]-1,3-cyclohexanedione: Contains a methylthio group instead of a trifluoromethylsulfanyl group, leading to different chemical behavior.
Uniqueness
5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione is unique due to the presence of both the dimethyl and trifluoromethylsulfanyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5,5-dimethyl-2-(trifluoromethylsulfanyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2S/c1-8(2)3-5(13)7(6(14)4-8)15-9(10,11)12/h7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOQORTWZHTGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)SC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2663558.png)

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663561.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2663562.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2663567.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2663573.png)

![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2663576.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2663579.png)
